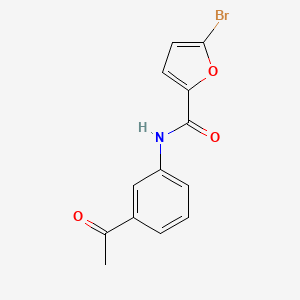

N-(3-acetylphenyl)-5-bromofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

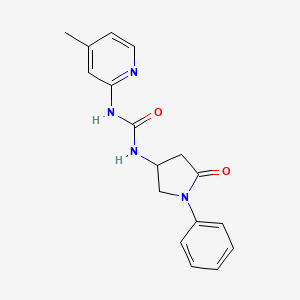

“N-(3-acetylphenyl)-5-bromofuran-2-carboxamide” is a complex organic compound. It contains an acetylphenyl group (a phenyl ring with an acetyl group), a bromofuran group (a furan ring with a bromine atom), and a carboxamide group (a carbonyl group attached to an amine). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the carboxamide group could participate in hydrolysis reactions, and the bromofuran group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Crystal Structure and Interactions

- The study of crystal structures of similar compounds, such as N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide, has highlighted the importance of hydrogen-bonding interactions and π–π interactions in these molecules. This research is crucial for understanding the molecular arrangement and properties of related carboxamides (Peña-Solórzano et al., 2017).

Synthesis and Structural Analysis

- Research into the synthesis and structural analysis of compounds like N-(4-acetylphenyl)quinoline-3-carboxamide provides insights into the methods of preparation and molecular characterization, which are essential for the development of similar carboxamides (Polo-Cuadrado et al., 2021).

Antimicrobial Properties

- Compounds with acetylphenyl fragments have been shown to possess antimicrobial properties. For example, research on arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment demonstrated their potential in antibacterial and antomycotic applications (Baranovskyi et al., 2018).

Anti-Bacterial Activities

- The synthesis and evaluation of N-(4-bromophenyl)furan-2-carboxamide and its analogues have shown significant in vitro anti-bacterial activities against drug-resistant bacteria, emphasizing their potential as antibacterial agents (Siddiqa et al., 2022).

Biological Evaluation and Molecular Modeling

- Studies on similar compounds, like N-((4-acetylphenyl)carbamothioyl)pivalamide, have provided comprehensive biological evaluations and molecular modeling analyses. These studies highlight the potential of such compounds as enzyme inhibitors and their reactive properties (Saeed et al., 2022).

Antihyperlipidemic Activity

- Research on N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides has shown their potential as lipid-lowering agents, suggesting their application in treating hyperlipidemia and coronary heart diseases (Al-qirim et al., 2012).

Mechanism of Action

Target of Action

Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . These targets can include enzymes, receptors, and ion channels, among others.

Mode of Action

The interaction of a compound with its target often involves the formation of covalent or non-covalent bonds. For example, the compound might inhibit an enzyme’s activity, agonize or antagonize a receptor, or alter the permeability of an ion channel .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For instance, it might inhibit a key enzyme in a metabolic pathway, leading to decreased production of a certain metabolite .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-acetylphenyl)-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-12(14)18-11/h2-7H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWDROOLLWUTRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2937332.png)

![Cyclohexyl [(3,4-dimethoxyphenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2937334.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2937340.png)

![2-((3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937345.png)

![5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2937346.png)

![3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/no-structure.png)

![(3-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2937351.png)

![1-[3-(1,3-Benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2937353.png)